molecular formula C12H16FNO B12614087 (2R)-4-ethyl-2-(3-fluorophenyl)morpholine CAS No. 920802-26-2

(2R)-4-ethyl-2-(3-fluorophenyl)morpholine

Cat. No.: B12614087
CAS No.: 920802-26-2
M. Wt: 209.26 g/mol
InChI Key: VVZBHDXBIPJLFL-LBPRGKRZSA-N
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Description

(2R)-4-ethyl-2-(3-fluorophenyl)morpholine is a chemical compound with the molecular formula C10H14FNO It is a morpholine derivative, characterized by the presence of an ethyl group at the 4-position and a fluorophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-ethyl-2-(3-fluorophenyl)morpholine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-ethyl-2-(3-fluorophenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-4-ethyl-2-(3-fluorophenyl)morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-4-ethyl-2-(3-fluorophenyl)morpholine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-4-ethyl-2-(3-fluorophenyl)morpholine include other morpholine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which may confer distinct chemical and biological properties. For example, the presence of the ethyl group at the 4-position and the fluorophenyl group at the 2-position may influence its reactivity, stability, and interactions with molecular targets.

Properties

CAS No.

920802-26-2

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

(2R)-4-ethyl-2-(3-fluorophenyl)morpholine

InChI

InChI=1S/C12H16FNO/c1-2-14-6-7-15-12(9-14)10-4-3-5-11(13)8-10/h3-5,8,12H,2,6-7,9H2,1H3/t12-/m0/s1

InChI Key

VVZBHDXBIPJLFL-LBPRGKRZSA-N

Isomeric SMILES

CCN1CCO[C@@H](C1)C2=CC(=CC=C2)F

Canonical SMILES

CCN1CCOC(C1)C2=CC(=CC=C2)F

Origin of Product

United States

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